Iron(III) trifluoromethanesulfonate Iron(III) trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 63295-48-7
VCID: VC20761433
InChI: InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
SMILES: C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Molecular Formula: C3F9FeO9S3
Molecular Weight: 503.1 g/mol

Iron(III) trifluoromethanesulfonate

CAS No.: 63295-48-7

Cat. No.: VC20761433

Molecular Formula: C3F9FeO9S3

Molecular Weight: 503.1 g/mol

* For research use only. Not for human or veterinary use.

Iron(III) trifluoromethanesulfonate - 63295-48-7

Specification

CAS No. 63295-48-7
Molecular Formula C3F9FeO9S3
Molecular Weight 503.1 g/mol
IUPAC Name iron(3+);trifluoromethanesulfonate
Standard InChI InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Standard InChI Key OSHOQERNFGVVRH-UHFFFAOYSA-K
SMILES C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Canonical SMILES C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]

Introduction

Iron(III) trifluoromethanesulfonate, also known as Ferric triflate, is an organometallic compound with the chemical formula Fe CF3SO3)3\text{Fe CF}_3\text{SO}_3)_3
. It is characterized by its white powder appearance and is notable for its applications in catalysis, particularly in organic synthesis. This compound has gained attention due to its efficiency in facilitating various chemical reactions, including polymerizations and glycosylation processes.

Synthesis and Preparation

Iron(III) trifluoromethanesulfonate can be synthesized through various methods, often involving the reaction of iron(III) salts with trifluoromethanesulfonic acid. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield.

Applications

Iron(III) trifluoromethanesulfonate is utilized in several fields due to its catalytic properties:

  • Catalyst in Organic Synthesis: It is widely used as a catalyst for the synthesis of complex organic molecules, including beta-enamino ketones and esters. Its effectiveness in promoting reactions such as the Doebner reaction highlights its utility in producing compounds like 2-phenylquinoline-4-carboxylic acid under mild conditions with high atom economy .

  • Polymerization Processes: The compound has been employed as a catalyst in the copolymerization of ε-caprolactone, demonstrating its versatility in polymer chemistry .

  • Biochemistry: Iron(III) trifluoromethanesulfonate has applications in bioprocessing, cell culture, and molecular testing, where it aids in various biochemical reactions .

Safety and Handling

Iron(III) trifluoromethanesulfonate is classified as a hazardous material. Proper safety measures must be taken when handling this compound:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Storage Conditions: It should be stored in an inert atmosphere at room temperature to prevent moisture absorption.

Research Findings

Recent studies have focused on the efficiency of Iron(III) trifluoromethanesulfonate as a green catalyst, emphasizing its role in sustainable chemistry practices. For instance, research has shown that it can effectively catalyze reactions while minimizing environmental impact, making it a valuable component in modern synthetic methodologies .

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